molecular formula C12H13N3 B1274179 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine CAS No. 85895-80-3

6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine

Cat. No. B1274179
Key on ui cas rn: 85895-80-3
M. Wt: 199.25 g/mol
InChI Key: TXCRGQRREQQMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538931B2

Procedure details

To a flask were added 3.1 g of 2-amino-6-methylpyridine, 5.0 g of 2-bromo-6-methylpyridine, 3.6 g of sodium tert-butoxide, and 150 ml toluene. The mixture was purged thoroughly with nitrogen and 160 mg of 1,1′-bis(diphenylphosphino)ferrocene and 65 mg of palladium acetate were added. The reaction mixture was heated to 80 C for 3 hours, and then cooled to 22 C. After quenching with 100 ml of water, the product was extracted with 75 ml ethyl acetate. The product was extracted with 75 ml of 1M hydrochloric acid, and then basified with 3M sodium hydroxide. Following extraction with 75 ml of ethyl acetate and washing with 30 ml of water, the solvent was removed. The product was purified by dissolving in a minimum amount of hot 2-propanol, and after cooling to 5 C, the product was filtered, washed with cold 2-propanol, and dried, resulting in 3.3 g of a tan solid.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.Br[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[CH3:8][C:4]1[N:3]=[C:2]([NH:1][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
NC1=NC(=CC=C1)C
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)C
Name
Quantity
3.6 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purged thoroughly with nitrogen and 160 mg of 1,1′-bis(diphenylphosphino)ferrocene and 65 mg of palladium acetate
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80 C for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 22 C
CUSTOM
Type
CUSTOM
Details
After quenching with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with 75 ml ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with 75 ml of 1M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extraction with 75 ml of ethyl acetate
WASH
Type
WASH
Details
washing with 30 ml of water
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The product was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in a minimum amount of hot 2-propanol
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to 5 C
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with cold 2-propanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)NC1=NC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 57.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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